Cas no 2227721-61-9 (rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol)

rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol
- 2227721-61-9
- EN300-1626273
-
- インチ: 1S/C11H16OS/c1-8-9(6-7-13-8)10-4-2-3-5-11(10)12/h6-7,10-12H,2-5H2,1H3/t10-,11+/m0/s1
- InChIKey: XXQWBOZPWTULNY-WDEREUQCSA-N
- ほほえんだ: S1C=CC(=C1C)[C@@H]1CCCC[C@H]1O
計算された属性
- せいみつぶんしりょう: 196.09218630g/mol
- どういたいしつりょう: 196.09218630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 48.5Ų
rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1626273-0.25g |
rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol |
2227721-61-9 | 0.25g |
$1012.0 | 2023-05-26 | ||
Enamine | EN300-1626273-1.0g |
rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol |
2227721-61-9 | 1g |
$1100.0 | 2023-05-26 | ||
Enamine | EN300-1626273-5.0g |
rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol |
2227721-61-9 | 5g |
$3189.0 | 2023-05-26 | ||
Enamine | EN300-1626273-0.05g |
rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol |
2227721-61-9 | 0.05g |
$924.0 | 2023-05-26 | ||
Enamine | EN300-1626273-50mg |
rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol |
2227721-61-9 | 50mg |
$587.0 | 2023-09-22 | ||
Enamine | EN300-1626273-2500mg |
rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol |
2227721-61-9 | 2500mg |
$1370.0 | 2023-09-22 | ||
Enamine | EN300-1626273-5000mg |
rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol |
2227721-61-9 | 5000mg |
$2028.0 | 2023-09-22 | ||
Enamine | EN300-1626273-500mg |
rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol |
2227721-61-9 | 500mg |
$671.0 | 2023-09-22 | ||
Enamine | EN300-1626273-0.5g |
rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol |
2227721-61-9 | 0.5g |
$1056.0 | 2023-05-26 | ||
Enamine | EN300-1626273-10000mg |
rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol |
2227721-61-9 | 10000mg |
$3007.0 | 2023-09-22 |
rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol 関連文献
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-olに関する追加情報
Comprehensive Overview of rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol (CAS No. 2227721-61-9)
The compound rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol (CAS No. 2227721-61-9) is a chiral cyclohexanol derivative with significant potential in pharmaceutical and material science applications. Its unique stereochemistry and functional groups make it a valuable intermediate in organic synthesis. The presence of a 2-methylthiophen-3-yl moiety introduces aromaticity and electronic diversity, which are critical for modulating biological activity or material properties. Researchers are increasingly interested in this compound due to its versatility in drug discovery, particularly in the development of chiral ligands and asymmetric catalysis.
In recent years, the demand for enantiomerically pure compounds has surged, driven by the need for more efficient and selective pharmaceuticals. The rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol serves as a key building block for such applications. Its cyclohexan-1-ol backbone is a common motif in bioactive molecules, while the thiophene ring enhances solubility and binding affinity. This combination aligns with current trends in green chemistry and sustainable synthesis, as researchers seek to minimize waste and improve atom economy.
The compound's CAS No. 2227721-61-9 is frequently searched in academic and industrial databases, reflecting its growing relevance. Users often inquire about its synthetic routes, physical properties, and applications in medicinal chemistry. For instance, questions like "How to synthesize rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol?" or "What are the uses of CAS 2227721-61-9 in drug development?" highlight its practical importance. Addressing these queries, this article provides a detailed exploration of the compound's characteristics and potential.
From a structural perspective, the rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol exhibits intriguing stereoelectronic properties. The methylthiophene group can participate in π-stacking interactions, while the hydroxyl group offers hydrogen-bonding capabilities. These features are pivotal in designing small-molecule inhibitors or functional materials. Moreover, the compound's chirality opens doors to stereoselective transformations, a hot topic in modern organic chemistry.
In the context of AI-driven drug discovery, compounds like rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol are often analyzed for their ADMET properties (absorption, distribution, metabolism, excretion, and toxicity). Computational tools predict its bioavailability and metabolic stability, making it a candidate for further experimental validation. This aligns with the broader industry shift toward in silico screening and machine learning-assisted molecular design.
Another area of interest is the compound's role in catalysis. The thiophene and cyclohexanol moieties can coordinate to metal centers, enabling the development of heterogeneous catalysts for sustainable chemical processes. Such applications resonate with the global push for renewable energy and carbon-neutral technologies.
In summary, rac-(1R,2S)-2-(2-methylthiophen-3-yl)cyclohexan-1-ol (CAS No. 2227721-61-9) is a multifaceted compound with broad applicability. Its structural features, combined with emerging trends in pharmaceutical research and green chemistry, position it as a molecule of significant interest. By addressing common search queries and highlighting its potential, this article aims to serve as a valuable resource for researchers and industry professionals alike.
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